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Compound of Interest

3-(1-Pyrrolidinylmethyl)morpholine
2HCI

Compound Name:

Cat. No.: B8179175

Get Quote

Executive Summary & Chemical Profile[1][2][3][4]

This technical guide details the spectroscopic signature of 3-(1-Pyrrolidinylmethyl)morpholine
dihydrochloride, a critical bifunctional heterocyclic scaffold used in the synthesis of GPCR
ligands and kinase inhibitors.

The presence of two distinct nitrogen centers (morpholine and pyrrolidine) linked by a
methylene bridge creates a unique electronic environment. In its dihydrochloride salt form
(2HCI), both nitrogen atoms are protonated, significantly altering the chemical shifts in NMR
and vibrational modes in IR compared to the free base. This guide provides a self-validating
framework for researchers to confirm identity and purity.

Chemical Identity Table[5][6]
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Specification

IUPAC Name

3-(pyrrolidin-1-ylmethyl)morpholine
dihydrochloride

Common Name

3-(1-Pyrrolidinylmethyl)morpholine 2HCI

CAS Number 1220033-16-8 (Salt) / 127320-83-6 (Free Base)
C
H
Molecular Formula N
0]
2HCI
Molecular Weight 170.25 (Free Base) / 243.17 (Salt)
Highly soluble in Water (
Solubility

), DMSO; Insoluble in non-polar organics

Mass Spectrometry (MS) Analysis[6][7][8]
lonization & Fragmentation Logic

In Electrospray lonization (ESI+), the molecule typically appears as the singly charged

protonated species

. Due to the high basicity of the pyrrolidine nitrogen, this site is the primary protonation point in

the gas phase.
e Parent lon:
171.26 (

)

e Base Peak: Often observed at
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84 (Pyrrolidinium methylene cation) or

100 (Morpholine fragment) depending on cone voltage.

Fragmentation Pathway (Graphviz)

The fragmentation is driven by alpha-cleavage relative to the nitrogen centers. The methylene
bridge serves as the primary breakage point.

Alpha-Cleavage | Methylene-Pyrrolidine _CH2 Pyrrolidinium lon
(Bridge) (C5HION+)  |—-—=-= g (C4HBN+)
m/z 84.08 m/z 70.07

Parent lon [M+H]+

m/z 171.26 Ring Fission

Morpholine Cation
(C4H8NO+)

m/z 86.06

Click to download full resolution via product page

Figure 1: Proposed ESI+ fragmentation pathway. The stability of the pyrrolidinium cation often
dominates the spectrum.

Nuclear Magnetic Resonance (NMR)

Spectroscopy[5][7]1[8][9][10]
1H NMR Characterization (DMSO- )

The 2HCI salt form introduces significant deshielding on protons adjacent to the nitrogen atoms
due to the positive charge (

).

Critical Feature: The methylene protons linking the rings (H-7) are diastereotopic. Because C-3
of the morpholine ring is a chiral center, the two protons on the exocyclic carbon are in
magnetically distinct environments, typically appearing as two separate multiplets or a complex
ABX system rather than a simple doublet.
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licted Chemical Shifts & : (1121

. Shift ( . Causality/Note
Position Protons Multiplicity
s
ppm)
Exchangeable.
Only visible in
NH+ 2H 10.5-11.5 Broad Singlet dry DMSO-
) Deshielded by
H-2 (Morph) 2H 3.80 - 4.00 Multiplet
Ether Oxygen.
) Chiral center;
H-3 (Morph) 1H 3.60 - 3.75 Multiplet )
methine proton.
Adjacent to
H-5 (Morph) 2H 3.10- 3.40 Multiplet
. Deshielded by
H-6 (Morph) 2H 3.80-4.00 Multiplet

Ether Oxygen.

Diastereotopic.
H-7 (Bridge) 2H 3.30-3.60 2 x dd (or m) distinct shifts due
to C3 chirality.

-protons to
H-2'/5' (Pyr) 4H 3.00-3.20 Broad Multiplet Pyrrolidine

-protons;
H-3'/4" (Pyr) 4H 1.80 - 2.00 Multiplet characteristic

ring puckering.

13C NMR Assignments
o Ether Carbons (C2, C6): ~63-65 ppm (Deshielded by Oxygen).
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e Bridge Carbon (C7): ~55-58 ppm.
e Amines (

-C): ~45-53 ppm (Broadened by N-quadrupolar coupling in salt form).
e Pyrrolidine (

-C): ~22-24 ppm.

Structural Elucidation Workflow

To confirm the regiochemistry (3-substituted vs 2-substituted), a 2D NMR workflow is required.
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Sample Prep:

~10mg in DMSO-d6
(Ensure dry to see NH+)

1H NMR (1D)
Identify Diastereotopic Bridge H-7

Establish Connectivity o

Quality Control Check

Are H-7 protons
non-equivalent?

COSY (2D)
Trace H3 -> H7 -> Pyrrolidine

onfirm Carbon Type

HSQC (2D)
Assign C-H pairs
(Differentiate O-CH2 vs N-CH2)

erify Geometry

NOESY (1D/2D)

Spatial Confirmation
(H3 to Pyrrolidine Ring)

Click to download full resolution via product page

Figure 2: 2D NMR workflow for regiochemical assignment. The COSY correlation between the
chiral methine (H-3) and the bridge methylene (H-7) is the definitive connectivity proof.

Infrared (IR) Spectroscopy[7][8][10][11]

The IR spectrum of the dihydrochloride salt is dominated by the ammonium species.
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Frequency (

Vibration Mode Assignment
)
Broad, strong band
2400 - 3000 N-H Stretch (Salt) characteristic of
. Overlaps C-H stretches.
C-H Stretch ( Methylene/Methine stretches
2800 - 2950
masked by N-H band).
) ( ked by N-H band)
Strong ether band from the
1100 - 1130 C-O-C Stretch o _ _
Morpholine ring. Diagnostic.
Scissoring deformation of
1450 - 1470 CH2 Bend

methylene groups.

Validation Note: If the broad band at 2400-3000

is absent and a sharp peak appears >3300
(or is absent for tertiary amines), the sample has likely degraded to the free base.

Experimental Protocols

Sample Preparation for NMR
e Solvent Choice: Use DMSO-

(99.9% D) for full characterization.

is acceptable but will exchange the ammonium protons, removing the NH signals and
potentially shifting

-protons due to pH changes.

o Concentration: Dissolve 5-10 mg of the 2HCI salt in 0.6 mL solvent.

e Tube: Use high-precision 5mm NMR tubes (Wilmad 528-PP or equivalent) to resolve the
diastereotopic splitting.
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Free Base Liberation (for comparison)

To simplify the spectrum and remove salt broadening:

Dissolve 20 mg of salt in 1 mL

e Add 2 equivalents of

or 1 drop of
(40% in
).
» Extractinto
if organic soluble, or run directly in
(pH > 10).

¢ Result: Shifts of

-protons will move upfield (shielded) by ~0.5-1.0 ppm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. beilstein-journals.org [beilstein-journals.org]
e 2. chemrxiv.org [chemrxiv.org]

» To cite this document: BenchChem. [Comprehensive Spectroscopic Characterization Guide:
3-(1-Pyrrolidinylmethyl)morpholine 2HCI]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8179175/docs#comprehensive-spectroscopic-
characterization-guide-3-1-pyrrolidinylmethyl-morpholine-2hcl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b8179175?utm_src=pdf-custom-synthesis#bc-rfq
https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-17-62-S1.pdf
https://chemrxiv.org/doi/pdf/10.26434/chemrxiv-2024-37v2j
https://www.benchchem.com/product/b8179175/docs#comprehensive-spectroscopic-characterization-guide-3-1-pyrrolidinylmethyl-morpholine-2hcl
https://www.benchchem.com/product/b8179175/docs#comprehensive-spectroscopic-characterization-guide-3-1-pyrrolidinylmethyl-morpholine-2hcl
https://www.benchchem.com/product/b8179175/docs#comprehensive-spectroscopic-characterization-guide-3-1-pyrrolidinylmethyl-morpholine-2hcl
https://www.benchchem.com/product/b8179175/docs#comprehensive-spectroscopic-characterization-guide-3-1-pyrrolidinylmethyl-morpholine-2hcl
https://www.benchchem.com/product/b8179175?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8179175?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENBHE Foundational & Exploratory

Check Availability & Pricing

Contact our Ph.D. Support Team for a compatibility check
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